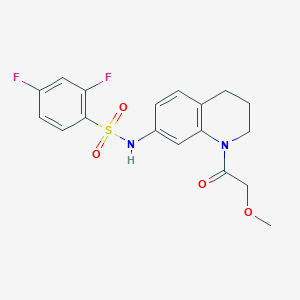![molecular formula C20H16ClN3OS B2652127 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1206986-52-8](/img/structure/B2652127.png)
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with a 2-chlorobenzylthio group and a 3-methoxyphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been synthesized as novel CDK2 inhibitors . The synthesis of these compounds involves various reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine core is a bicyclic structure containing two nitrogen atoms . The 2-chlorobenzylthio and 3-methoxyphenyl groups are likely to add further complexity to the structure.科学的研究の応用
Synthetic Routes and Chemical Transformations
Research on thioureas, thioamides, and aroylphenylacetylenes reveals the potential for creating a variety of pyrazole derivatives, including structures similar to 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine. These studies demonstrate the versatility of thiocarbonyl compounds in synthesizing heterocyclic compounds that might be structurally related or have similar reactive properties (Basyouni & Omar, 1974).
Pharmacological Potential
The synthesis and antidepressant activities of various pyrazoline derivatives have been explored, indicating that compounds with certain substituents may exhibit significant biological activity. This underscores the potential of pyrazolo[1,5-a]pyrazine derivatives in medicinal chemistry, particularly in designing compounds with antidepressant properties (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antifungal and Antimicrobial Activities
The synthesis and properties of triazolo and thiadiazole derivatives incorporating pyrazole moieties suggest these compounds' potential in developing new antimicrobial and antifungal agents. Research into these heterocyclic compounds emphasizes their role in targeting biological pathways and organisms, hinting at the broader applicability of pyrazolo[1,5-a]pyrazine derivatives in creating antifungal and antimicrobial therapies (Fedotov, Hotsulia, & Panasenko, 2022).
Ligand Chemistry and Metal Complexes
Studies on pyrazole ligands and their complexes with platinum(II) and palladium(II) ions demonstrate the potential of pyrazole derivatives in coordination chemistry. These complexes have various applications, from catalysis to materials science, suggesting that this compound could serve as a ligand in metal complexes with unique properties (Budzisz, Małecka, & Nawrot, 2004).
Antitumor and Cytotoxic Activities
The exploration of pyrazolo and pyrimidine derivatives for their cytotoxicity against cancer cells showcases the potential of these compounds in oncological research. The structure-activity relationship studies of these derivatives can lead to the development of new anticancer drugs, suggesting the importance of structural features found in compounds like this compound (Hassan, Hafez, & Osman, 2014).
特性
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-16-7-4-6-14(11-16)18-12-19-20(22-9-10-24(19)23-18)26-13-15-5-2-3-8-17(15)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIJWIXJJGNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

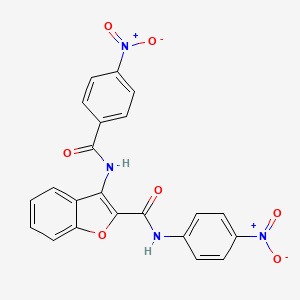
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2652047.png)
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate](/img/structure/B2652048.png)
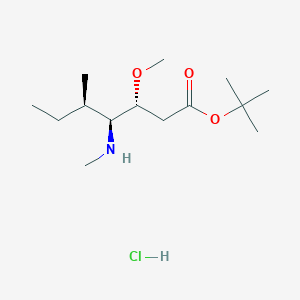

![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)
![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2652056.png)
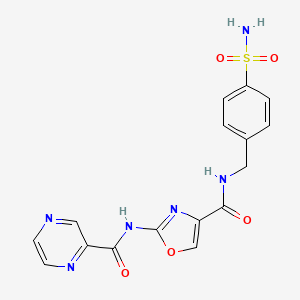
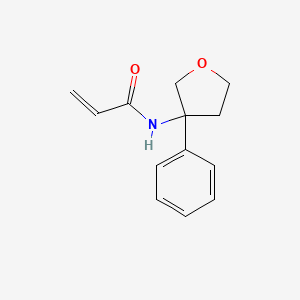
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

